

# Veverimer in Chronic Kidney Disease Research Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Veverimer**  
Cat. No.: **B611672**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Veverimer** in preclinical and clinical research models of chronic kidney disease (CKD). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for utilizing **Veverimer** as a research tool.

## Introduction

**Veverimer** (TRC101) is a novel, non-absorbed, orally administered polymer designed to treat metabolic acidosis by binding hydrochloric acid (HCl) in the gastrointestinal tract.<sup>[1][2][3]</sup> Unlike traditional alkali therapies such as sodium bicarbonate, **Veverimer** removes acid from the body without introducing sodium or other counterions, making it a promising therapeutic candidate for CKD patients who often have sodium-sensitive comorbidities like hypertension and fluid overload.<sup>[2][3]</sup> Metabolic acidosis is a common complication of CKD and is associated with an accelerated progression of kidney disease, muscle wasting, and bone demineralization.<sup>[4]</sup>

## Mechanism of Action

**Veverimer** is a high-capacity, selective, non-absorbed polymer that binds and removes hydrochloric acid from the gastrointestinal tract.<sup>[1]</sup> This process leads to a net gain of bicarbonate in the blood, thereby correcting metabolic acidosis.<sup>[1][3]</sup> The polymer itself is not absorbed into the bloodstream and is excreted in the feces.<sup>[1]</sup>

The correction of metabolic acidosis by **Veverimer** is hypothesized to slow the progression of CKD through several mechanisms:

- Reduced Ammoniogenesis and Complement Activation: Metabolic acidosis stimulates the kidneys to produce ammonia to excrete acid.<sup>[5]</sup> This increased ammonia concentration can activate the alternative complement pathway, leading to tubulointerstitial inflammation and fibrosis.<sup>[5]</sup> By correcting acidosis, **Veverimer** reduces the need for renal ammoniogenesis, thereby mitigating complement-mediated kidney injury.<sup>[5]</sup>
- Downregulation of Pro-fibrotic Factors: Chronic metabolic acidosis is associated with increased intrarenal levels of angiotensin II, aldosterone, and endothelin-1.<sup>[5]</sup> These factors promote inflammation and fibrosis, contributing to the progression of CKD.<sup>[5]</sup> Treatment of metabolic acidosis can attenuate the production of these pro-fibrotic mediators.<sup>[5]</sup>

## Data Presentation

### Preclinical Data: Veverimer in Adenine-Induced CKD Rat Model

A key preclinical model for studying **Veverimer** is the adenine-induced CKD model in rats. In this model, a diet high in adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in kidney function, closely mimicking human CKD.<sup>[6][7]</sup>

| Parameter                      | Control<br>(Adenine<br>Diet) | Veverimer<br>(1.5% in<br>diet)                    | Veverimer<br>(3.0% in<br>diet)                    | Veverimer<br>(4.5% in<br>diet)                    | Reference |
|--------------------------------|------------------------------|---------------------------------------------------|---------------------------------------------------|---------------------------------------------------|-----------|
| Serum<br>Bicarbonate           | Decreased                    | Dose-<br>dependent<br>increase to<br>normal range | Dose-<br>dependent<br>increase to<br>normal range | Dose-<br>dependent<br>increase to<br>normal range | [1]       |
| Fecal<br>Chloride<br>Excretion | Baseline                     | Significantly<br>Increased                        | Significantly<br>Increased                        | Significantly<br>Increased                        | [1]       |

Note: Specific quantitative values from the primary preclinical study were not publicly available in the reviewed literature. The table reflects the described qualitative outcomes.

## Clinical Trial Data: Veverimer in Patients with CKD and Metabolic Acidosis

Multiple clinical trials have evaluated the efficacy and safety of **Veverimer** in patients with CKD (eGFR 20-40 mL/min/1.73 m<sup>2</sup>) and metabolic acidosis (serum bicarbonate 12-20 mmol/L).

| Parameter                                                                  | Placebo | Veverimer | Duration | Reference |
|----------------------------------------------------------------------------|---------|-----------|----------|-----------|
| Change in Serum Bicarbonate (mmol/L)                                       | +2.9    | +4.4      | 52 Weeks | [3]       |
| Patients with ≥4 mmol/L increase or normalization of Serum Bicarbonate (%) | 38%     | 64%       | 52 Weeks | [3]       |
| Change in KDQoL-PFD Score                                                  | +0.3    | +12.5     | 52 Weeks | [3]       |
| Change in Repeated Chair Stand Test (seconds)                              | -1.4    | -4.3      | 52 Weeks | [8]       |
| Composite Endpoint of Death, Dialysis, or ≥50% eGFR decline (%)            | 12%     | 4%        | 52 Weeks |           |

KDQoL-PFD: Kidney Disease and Quality of Life-Physical Function Domain

# Experimental Protocols

## Adenine-Induced Chronic Kidney Disease Rat Model

This protocol describes a common method for inducing CKD in rats using an adenine-rich diet.

### Materials:

- Male Sprague-Dawley or Wistar rats (8-10 weeks old)
- Standard rat chow
- Adenine powder (Sigma-Aldrich or equivalent)
- Metabolic cages for urine and feces collection
- Blood collection supplies
- Analytical equipment for measuring serum creatinine, BUN, and electrolytes.

### Procedure:

- Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide free access to standard chow and water.
- Diet Preparation: Prepare the adenine-rich diet by thoroughly mixing adenine powder with the standard powdered rat chow. A commonly used concentration is 0.25% (w/w) for a slower, more progressive CKD model, or 0.75% (w/w) for a more rapid onset of severe CKD.  
[\[6\]](#)[\[7\]](#)
- Induction Phase: Feed the rats the adenine-rich diet for 4 to 16 weeks.[\[6\]](#)[\[7\]](#) The duration will depend on the desired severity of CKD. House the rats in individual cages to monitor food and water intake.
- Monitoring:
  - Body Weight: Record the body weight of each rat weekly.

- Renal Function: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 2-4 weeks) to measure serum creatinine and Blood Urea Nitrogen (BUN).
- Metabolic Acidosis: At the desired time points, collect arterial or venous blood for blood gas analysis to determine serum bicarbonate levels and pH.
- Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess tubulointerstitial fibrosis and inflammation.

## Veverimer Administration in Adenine-Induced CKD Rat Model

This protocol outlines the administration of **Veverimer** to rats with established adenine-induced CKD.

### Materials:

- Rats with adenine-induced CKD (as per the protocol above)
- **Veverimer** powder
- Standard or adenine-rich powdered chow

### Procedure:

- **Veverimer** Diet Preparation: Incorporate **Veverimer** into the powdered chow at the desired concentrations. Preclinical studies have used concentrations of 1.5%, 3.0%, and 4.5% (w/w).  
[1] Ensure a homogenous mixture.
- Treatment Phase: After the CKD induction phase, switch the rats to the **Veverimer**-containing diet. The duration of treatment can vary depending on the study endpoints, but is typically for several weeks.
- Control Groups:

- A control group of CKD rats should receive the same diet without **Veverimer**.
- A healthy control group receiving a standard diet without adenine or **Veverimer** should also be included.
- Outcome Measures:
  - Serum Bicarbonate: Monitor serum bicarbonate levels to assess the correction of metabolic acidosis.
  - Fecal Chloride: Collect feces to measure chloride content, which is indicative of **Veverimer**'s mechanism of action.[1]
  - Renal Function and Histology: Continue to monitor serum creatinine, BUN, and perform terminal kidney histology as described in the CKD induction protocol to evaluate the effect of **Veverimer** on CKD progression.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathways of metabolic acidosis-induced CKD progression.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Veverimer** studies in adenine-induced CKD rats.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of veverimer on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Veverimer, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniogenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Veverimer for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Veverimer in Chronic Kidney Disease Research Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611672#veverimer-use-in-chronic-kidney-disease-research-models>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)